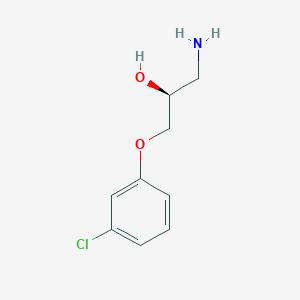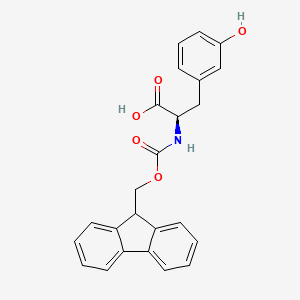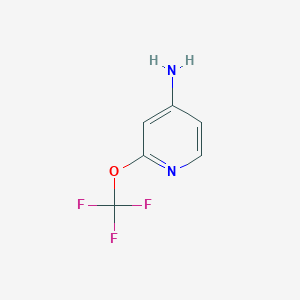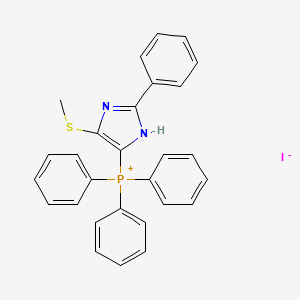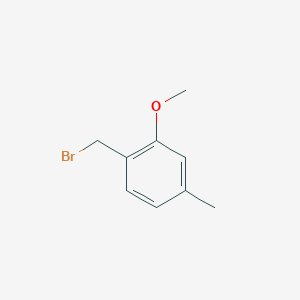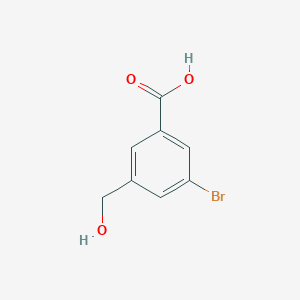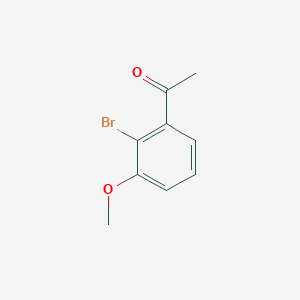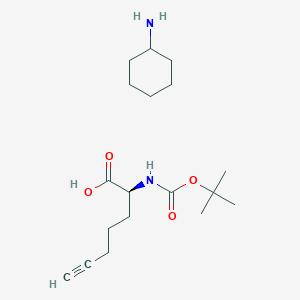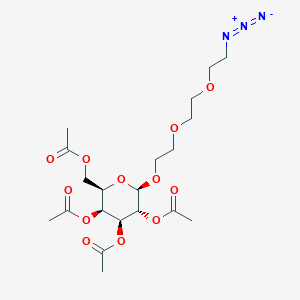
2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl peg3-azide
Übersicht
Beschreibung
2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl peg3-azide is a biochemical reagent commonly used in life sciences research. This compound is particularly valuable in click chemistry due to its azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC) with molecules containing alkyne groups . It is also used in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .
Wirkmechanismus
Target of Action
It is known that this compound is a biochemical reagent used in life science research .
Mode of Action
2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl peg3-azide is a click chemistry reagent . It contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction is often used to create a covalent bond between two molecules in bioconjugation processes. Additionally, it can also undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Result of Action
The molecular and cellular effects of this compound’s action would be dependent on the specific molecules it is reacted with . As a click chemistry reagent, it enables the formation of covalent bonds between different molecules, which can lead to the creation of novel compounds with potentially unique properties and functions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of the click chemistry reactions it participates in can be affected by factors such as temperature, pH, and the presence of a suitable catalyst . Furthermore, its stability may be compromised in the presence of light or moisture .
Biochemische Analyse
Biochemical Properties
It is known that it can participate in click chemistry reactions due to its azide group . This allows it to interact with a variety of enzymes, proteins, and other biomolecules that contain alkyne groups .
Cellular Effects
Given its ability to participate in click chemistry reactions, it is plausible that it could influence cell function by interacting with various cellular components that contain alkyne groups .
Molecular Mechanism
The molecular mechanism of action of 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl peg3-azide is largely dependent on the specific context of its use. This can result in the formation of a triazole ring, which can have various effects depending on the specific molecules involved .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The acetylation process can be achieved using acetic anhydride in the presence of a catalyst such as sodium acetate . The azide group is then introduced using reagents like imidazole sulfonyl azide salts, which are effective and scalable alternatives to traditional methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl peg3-azide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The azide group participates in CuAAC and SPAAC reactions, forming stable triazole rings.
Common Reagents and Conditions
CuAAC Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts.
SPAAC Reactions: No catalyst is required, but the reaction is driven by the strain in the alkyne group.
Major Products
The major products of these reactions are triazole derivatives, which are stable and have various applications in bioconjugation and material science .
Wissenschaftliche Forschungsanwendungen
2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl peg3-azide is widely used in:
Chemistry: As a reagent in click chemistry for the synthesis of complex molecules.
Biology: For labeling and tracking biomolecules in cellular studies.
Medicine: In drug development and delivery systems.
Industry: In the production of advanced materials and polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate: Used in HPLC labeling and has a similar acetylated sugar structure.
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide: Used in organic condensation reactions.
Uniqueness
2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl peg3-azide is unique due to its azide group, which allows it to participate in click chemistry reactions. This makes it highly valuable for applications requiring specific and stable bioconjugation .
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O12/c1-12(24)31-11-16-17(32-13(2)25)18(33-14(3)26)19(34-15(4)27)20(35-16)30-10-9-29-8-7-28-6-5-22-23-21/h16-20H,5-11H2,1-4H3/t16-,17+,18+,19-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTVNCZYHKTWGV-LCWAXJCOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


